molecular formula C24H25FN4O5S2 B2675299 5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one CAS No. 1223948-02-4

5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2675299
CAS No.: 1223948-02-4
M. Wt: 532.61
InChI Key: PRBAJKWXSMMSEU-UHFFFAOYSA-N
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Description

“5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one” is a complex organic compound that features a pyrimidinone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one” likely involves multiple steps, including the formation of the pyrimidinone core, sulfonylation, and the introduction of the piperazine and fluorophenyl groups. Typical reaction conditions might include:

    Formation of the pyrimidinone core: This could involve cyclization reactions using appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.

    Piperazine and fluorophenyl introduction: This might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch processing, depending on the specific requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the sulfonyl group or the carbonyl group in the pyrimidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could serve as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Medicine

Given its structural features, the compound might be investigated for pharmacological activity, such as binding to specific receptors or enzymes.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a pharmacological setting, the compound might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-methoxyphenyl)sulfonyl)-2-((2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
  • 5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-bromophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of “5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one” lies in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

CAS No.

1223948-02-4

Molecular Formula

C24H25FN4O5S2

Molecular Weight

532.61

IUPAC Name

5-(4-ethoxyphenyl)sulfonyl-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C24H25FN4O5S2/c1-2-34-17-7-9-18(10-8-17)36(32,33)21-15-26-24(27-23(21)31)35-16-22(30)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,2,11-14,16H2,1H3,(H,26,27,31)

InChI Key

PRBAJKWXSMMSEU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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